molecular formula C13H15ClO2 B5917681 2-chlorophenyl cyclohexanecarboxylate CAS No. 101068-39-7

2-chlorophenyl cyclohexanecarboxylate

Cat. No.: B5917681
CAS No.: 101068-39-7
M. Wt: 238.71 g/mol
InChI Key: CVAIHALBNQCWTA-UHFFFAOYSA-N
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Description

2-chlorophenyl cyclohexanecarboxylate is an organic compound with the molecular formula C13H15ClO2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with 2-chlorophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 2-chlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems can also improve the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chlorophenyl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield cyclohexanecarboxylic acid and 2-chlorophenol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Major Products Formed

    Hydrolysis: Cyclohexanecarboxylic acid and 2-chlorophenol.

    Reduction: Cyclohexanemethanol and 2-chlorophenol.

    Substitution: Various substituted phenyl cyclohexanecarboxylates, depending on the nucleophile used.

Scientific Research Applications

2-chlorophenyl cyclohexanecarboxylate has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It can be used in studies investigating the effects of ester compounds on biological systems, including their metabolism and toxicity.

Mechanism of Action

The mechanism of action of 2-chlorophenyl cyclohexanecarboxylate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The ester bond can be hydrolyzed in vivo to release the active components, which then interact with their targets.

Comparison with Similar Compounds

2-chlorophenyl cyclohexanecarboxylate can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid esters: These compounds have similar structures but different substituents on the phenyl ring, which can affect their reactivity and applications.

    Phenyl esters: Compounds like phenyl acetate or phenyl propionate, which have different alkyl chains, can be compared in terms of their physical and chemical properties.

List of Similar Compounds

  • Cyclohexanecarboxylic acid
  • 2-chlorophenol
  • Phenyl acetate
  • Phenyl propionate

Properties

IUPAC Name

(2-chlorophenyl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAIHALBNQCWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339741
Record name 2-Chlorophenyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101068-39-7
Record name 2-Chlorophenyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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